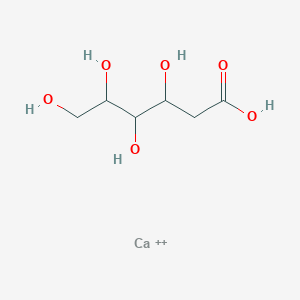

Calcium;3,4,5,6-tetrahydroxyhexanoic acid

Description

Calcium;3,4,5,6-tetrahydroxyhexanoic acid is the calcium salt of 3,4,5,6-tetrahydroxyhexanoic acid, a polyhydroxy carboxylic acid. The free acid, 3,4,5,6-tetrahydroxyhexanoic acid, is proposed to form during the hydrothermal conversion of cellulose via the intramolecular Cannizzaro reaction of α-carbonyl aldehydes such as 3-deoxyglucosone . This compound features four hydroxyl groups and a carboxylic acid moiety, making it highly polar and water-soluble.

Properties

CAS No. |

74516-89-5 |

|---|---|

Molecular Formula |

C6H12CaO6+2 |

Molecular Weight |

220.23 g/mol |

IUPAC Name |

calcium;3,4,5,6-tetrahydroxyhexanoic acid |

InChI |

InChI=1S/C6H12O6.Ca/c7-2-4(9)6(12)3(8)1-5(10)11;/h3-4,6-9,12H,1-2H2,(H,10,11);/q;+2 |

InChI Key |

SGPMFAWLDVGDBU-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(CO)O)O)O)C(=O)O.[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;3,4,5,6-tetrahydroxyhexanoic acid typically involves the reaction of gluconic acid with calcium carbonate or calcium hydroxide. The reaction is carried out in an aqueous medium, where gluconic acid reacts with calcium carbonate or calcium hydroxide to form the calcium salt of 3,4,5,6-tetrahydroxyhexanoic acid. The reaction conditions usually include maintaining a controlled temperature and pH to ensure complete conversion and high yield .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves the use of large reactors where gluconic acid and calcium carbonate or calcium hydroxide are mixed under controlled conditions. The reaction mixture is then filtered to remove any unreacted starting materials and impurities. The resulting solution is concentrated and crystallized to obtain the pure calcium salt .

Chemical Reactions Analysis

Types of Reactions

Calcium;3,4,5,6-tetrahydroxyhexanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols.

Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens (Cl2, Br2), sulfonyl chlorides (RSO2Cl).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Calcium;3,4,5,6-tetrahydroxyhexanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its role in calcium metabolism and its effects on cellular processes.

Medicine: Investigated for its potential use in calcium supplementation and treatment of calcium deficiency-related conditions.

Industry: Utilized in the production of calcium-enriched products and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of calcium;3,4,5,6-tetrahydroxyhexanoic acid involves its role as a calcium ion donor. The compound dissociates in aqueous solutions to release calcium ions, which are essential for various physiological processes. Calcium ions act as secondary messengers in cellular signaling pathways, regulate enzyme activities, and are crucial for muscle contraction, nerve transmission, and bone formation .

Comparison with Similar Compounds

Structural and Functional Group Variations

2,4,5,6-Tetrahydroxyhexanoic Acid

- Structure : Differs in hydroxyl group positions (2,4,5,6 vs. 3,4,5,6).

- Synthesis : Forms during cellulose conversion via Cannizzaro reaction of glucose derivatives .

- Properties : High polarity due to hydroxyl groups; identified in plant extracts as a fatty acid .

- Applications: Potential in biofuels and biorenewable chemicals .

2-Amino-3,4,5,6-tetrahydroxyhexanoic Acid (D-Glucosaminic Acid)

- Structure: Amino group at position 2 replaces a hydroxyl group.

- Synthesis : Derived from glucosamine via oxidation or enzymatic pathways .

- Properties: Increased basicity due to the amino group; used in biochemical research.

- Applications : Intermediate in glycobiology studies or drug development .

2-Keto-3,4,5,6-tetrahydroxyhexanoic Acid (Hexulosonic Acid)

- Structure : Contains a keto group at position 2 (C6H10O7) .

- Synthesis : Oxidative pathways from hexoses or microbial fermentation.

- Properties : Reactive keto group enables participation in redox reactions.

- Applications : Chelation or precursor in organic synthesis .

Calcium (3S,4R,5R)-3,4,5,6-Tetrahydroxy-2-oxohexanoate

- Structure : Keto group at position 2 and calcium counterion.

- Synthesis : Neutralization of the corresponding ketonic acid with calcium hydroxide.

- Properties : Enhanced solubility and thermal stability compared to the free acid.

- Applications : Pharmaceutical formulations or dietary calcium supplements .

3,4,5,6-Tetrahydroxy-2-methoxyhexanal

- Structure : Methoxy and aldehyde groups replace the carboxylic acid.

- Synthesis : Isolated from plant extracts (e.g., Trachelospermium caulis) .

- Properties : Exhibits vasodilatory effects in vascular studies.

- Applications : Investigated for cardiovascular therapeutics .

Comparative Data Table

Key Research Findings

- Stability : Calcium salts of hydroxy acids exhibit improved shelf-life compared to free acids, critical for industrial applications .

- Stereochemical Complexity: Amino derivatives like (2R,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanoic acid require precise synthetic control, impacting their biological activity .

Biological Activity

Calcium;3,4,5,6-tetrahydroxyhexanoic acid, also known as calcium 3,4,5,6-tetrahydroxy-2-oxohexanoate, is a calcium salt derivative of a hexanoic acid characterized by multiple hydroxyl groups and a keto group. This compound has garnered attention for its potential biological activities and applications in various fields such as biochemistry and medicine.

- Molecular Formula : C12H18CaO14

- Molecular Weight : 394.37 g/mol

- Density : 1.757 g/cm³

- Boiling Point : 550.6 °C at 760 mmHg

The biological activity of this compound primarily involves its role as a source of calcium ions in biochemical processes. Calcium ions are crucial for numerous physiological functions including muscle contraction, neurotransmitter release, and enzyme activity. The compound's hydroxyl and keto groups may facilitate interactions with various biological molecules, influencing their activity and function.

Biological Activities

- Calcium Supplementation : The compound serves as a calcium source in dietary supplements aimed at improving bone health. Research indicates that adequate calcium intake is vital for maintaining bone density and preventing osteoporosis.

- Antioxidant Properties : Preliminary studies suggest that the hydroxyl groups in the compound may exhibit antioxidant activity, which can help mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Some investigations have indicated that derivatives of tetrahydroxy acids can modulate inflammatory pathways. For instance, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines in vitro.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Calcium Source | Enhances calcium levels for bone health | |

| Antioxidant Activity | Potential to reduce oxidative stress | |

| Anti-inflammatory | Modulation of cytokine release |

Case Studies

- Calcium Supplementation in Osteoporosis : A clinical trial involving postmenopausal women showed that supplementation with this compound improved bone mineral density compared to a placebo group. This highlights its potential role in osteoporosis management.

- Antioxidant Activity Assessment : In vitro studies demonstrated that the compound scavenged free radicals more effectively than some common antioxidants like ascorbic acid, suggesting its utility in formulations aimed at reducing oxidative damage.

- Anti-inflammatory Response : A study conducted on macrophage cell lines treated with the compound showed a significant reduction in the secretion of pro-inflammatory cytokines (IL-6 and TNF-α) after exposure to inflammatory stimuli.

Comparison with Similar Compounds

| Compound | Main Use | Unique Features |

|---|---|---|

| Calcium Gluconate | Calcium supplementation | Commonly used in medical applications |

| Calcium Lactate | Food additive | Easily absorbed form of calcium |

| Calcium Ascorbate | Dietary supplement | Combines calcium with vitamin C for enhanced benefits |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.